Cas no 1261896-39-2 (2-(4-Ethylthiophenyl)benzoic acid)
2-(4-Ethylthiophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 1261896-39-2
- 2-(4-ethylsulfanylphenyl)benzoic acid
- 2-(4-Ethylthiophenyl)benzoic acid, 95%
- 2-(4-ETHYLTHIOPHENYL)BENZOIC ACID
- MFCD18312658
- 2-(4-Ethylthiophenyl)benzoic acid
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- MDL: MFCD18312658
- Inchi: 1S/C15H14O2S/c1-2-18-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17)
- InChI Key: JEOIOAMMSKBZHA-UHFFFAOYSA-N
- SMILES: S(CC)C1C=CC(=CC=1)C1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 258.07145086Da
- Monoisotopic Mass: 258.07145086Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 62.6Ų
2-(4-Ethylthiophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318461-5 g |
2-(4-Ethylthiophenyl)benzoic acid, 95%; . |
1261896-39-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB318461-5g |
2-(4-Ethylthiophenyl)benzoic acid, 95%; . |
1261896-39-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-(4-Ethylthiophenyl)benzoic acid Suppliers
2-(4-Ethylthiophenyl)benzoic acid Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-(4-Ethylthiophenyl)benzoic acid
Introduction to 2-(4-Ethylthiophenyl)benzoic acid (CAS No. 1261896-39-2)
2-(4-Ethylthiophenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261896-39-2, is a significant compound in the realm of pharmaceutical and chemical research. This benzoic acid derivative features a thiophene ring substituted with an ethyl group at the 4-position, making it a versatile scaffold for medicinal chemistry applications. The structural combination of benzene and thiophene moieties enhances its potential for biological activity, particularly in the development of novel therapeutic agents.
The compound's unique structure positions it as a valuable intermediate in synthetic chemistry, enabling modifications that can fine-tune its pharmacological properties. Researchers have been exploring its utility in various drug discovery programs, leveraging its aromatic system to interact with biological targets. The presence of the ethylthiophenyl group introduces both lipophilicity and electronic characteristics that can be exploited to modulate receptor binding affinities.
In recent years, 2-(4-Ethylthiophenyl)benzoic acid has garnered attention for its potential in addressing inflammatory and metabolic disorders. Studies have demonstrated its role as a precursor in synthesizing molecules with anti-inflammatory effects, particularly those targeting cyclooxygenase (COX) enzymes. The benzoic acid moiety is well-known for its ability to inhibit COX-1 and COX-2, which are key enzymes involved in prostaglandin synthesis and inflammation.
Moreover, the thiophene ring has been increasingly recognized for its pharmacological significance. Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-cancer properties. The ethyl substitution at the 4-position of the thiophene ring further enhances these properties by influencing electronic distribution and steric interactions with biological targets.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-(4-Ethylthiophenyl)benzoic acid. By integrating molecular docking simulations with machine learning algorithms, researchers can predict binding affinities and optimize lead structures before experimental validation. This approach has accelerated the discovery of novel drug candidates, reducing both time and cost associated with traditional high-throughput screening methods.
The compound's synthesis involves multi-step organic reactions, typically starting from commercially available precursors such as 4-ethylthiophene and benzoyl chloride. The introduction of the benzoic acid group is achieved through Friedel-Crafts acylation or similar transformations. These synthetic pathways have been refined to improve yields and purity, ensuring that researchers obtain high-quality material for their studies.
From a pharmaceutical perspective, 2-(4-Ethylthiophenyl)benzoic acid serves as a building block for more complex molecules. Its structural features allow for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles or targeted mechanisms of action. For instance, incorporating fluorine or chlorine atoms at specific positions can modulate metabolic stability or receptor selectivity.
In clinical trials related to inflammation and pain management, analogs of benzoic acid derivatives have shown promise in reducing symptoms associated with chronic conditions such as arthritis. While 2-(4-Ethylthiophenyl)benzoic acid itself may not be directly tested in humans yet, its structural similarity to established drugs suggests potential therapeutic utility. Future studies may explore its efficacy in preclinical models before advancing to human trials.
The compound's role extends beyond pharmaceutical applications; it is also utilized in agrochemical research as a precursor for herbicides and fungicides. The aromatic system's stability under environmental conditions makes it suitable for formulations designed to resist degradation. Additionally, its interaction with biological systems provides insights into designing environmentally friendly agrochemicals that target specific pathogens without harming beneficial organisms.
Industrial applications of 2-(4-Ethylthiophenyl)benzoic acid include use in polymer additives and specialty chemicals. Its ability to impart specific properties to materials has led to investigations into its role as a stabilizer or flame retardant. The compound's thermal stability and compatibility with various polymers make it a candidate for enhancing material performance under extreme conditions.
As research continues to uncover new biological pathways and therapeutic targets, the demand for structurally diverse compounds like 2-(4-Ethylthiophenyl)benzoic acid is expected to grow. Collaborative efforts between academia and industry are essential to translate laboratory findings into market-ready products efficiently. Open innovation models involving shared data resources and intellectual property can accelerate this process by fostering interdisciplinary collaboration.
In conclusion, 2-(4-Ethylthiophenyl)benzoic acid (CAS No. 1261896-39-2) represents a promising chemical entity with broad applications across multiple industries. Its unique structural features make it an attractive candidate for drug discovery programs targeting inflammation, metabolic disorders, and other diseases. Continued research into its synthetic pathways, pharmacological properties, and industrial uses will further solidify its importance in modern chemistry and medicine.
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